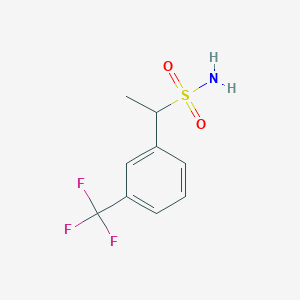
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)benzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, advanced purification techniques such as distillation or crystallization may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific reaction conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The sulfonamide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can result in various biological effects, including anti-inflammatory and antimicrobial activities.
類似化合物との比較
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)ethane-1-thiol: Similar structure but with a thiol group instead of a sulfonamide group.
1-(3-(Trifluoromethyl)phenyl)ethane-1-amine: Similar structure but with an amine group instead of a sulfonamide group.
1-(3-(Trifluoromethyl)phenyl)ethane-1-alcohol: Similar structure but with an alcohol group instead of a sulfonamide group.
Uniqueness
1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group allows for specific interactions with biological targets. This combination makes the compound valuable for various applications in research and industry.
特性
分子式 |
C9H10F3NO2S |
|---|---|
分子量 |
253.24 g/mol |
IUPAC名 |
1-[3-(trifluoromethyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C9H10F3NO2S/c1-6(16(13,14)15)7-3-2-4-8(5-7)9(10,11)12/h2-6H,1H3,(H2,13,14,15) |
InChIキー |
DHQUSXKBIIKPBO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13573131.png)
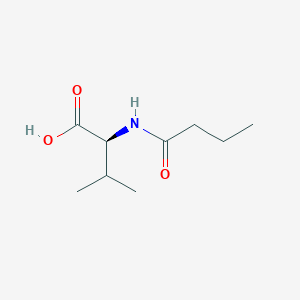
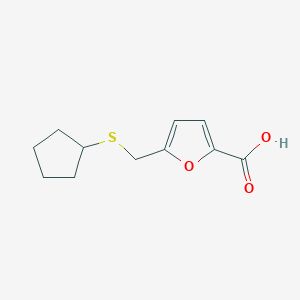
![2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid](/img/structure/B13573151.png)
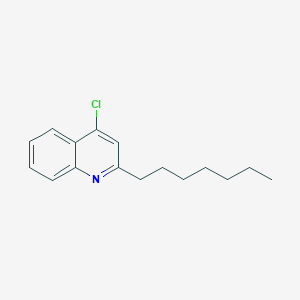
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
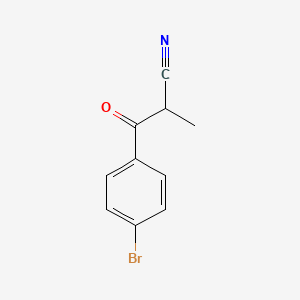
![{[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
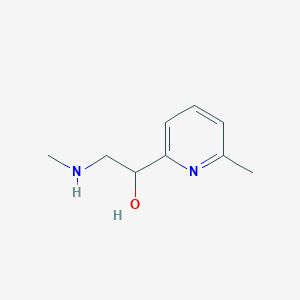
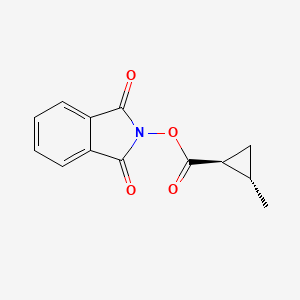

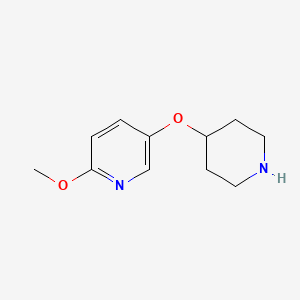
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

